molecular formula C9H11BrS B13257833 3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene

3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene

Cat. No.: B13257833
M. Wt: 231.15 g/mol
InChI Key: LEAAMRQMFJCBJF-UHFFFAOYSA-N
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Description

3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene is an organic compound with the molecular formula C₉H₁₁BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound features a bromomethyl group attached to a cyclopropylmethyl group, which is further connected to the thiophene ring. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene typically involves the bromination of a cyclopropylmethyl thiophene precursor. One common method includes the reaction of cyclopropylmethyl thiophene with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the methyl group attached to the cyclopropyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process, minimizing the formation of by-products and ensuring consistent product quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene is unique due to the presence of both the bromomethyl and cyclopropylmethyl groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows for diverse chemical modifications and the exploration of various biological and industrial applications .

Biological Activity

3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene is a compound that belongs to the thiophene family, characterized by its unique structural features, including a bromomethyl cyclopropyl group. Thiophene derivatives have been noted for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the thiophene ring and the introduction of the bromomethyl and cyclopropyl groups. One notable method includes the use of Grignard reagents to form the desired thiophene derivatives through electrophilic aromatic substitution.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiophene derivatives, including those structurally related to this compound. For instance, a related compound demonstrated significant cytotoxicity against various tumor cell lines (K562, RKO, A-549, MCF-7, PC-3, and HeLa). The mechanism of action appears to involve apoptosis induction without causing DNA fragmentation, as indicated by low micronuclei incidence in treated cells .

Table 1: Cytotoxicity of Thiophene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundK562<10Apoptosis induction
Goniofufurone analogueK5625.0Apoptosis with minimal genotoxicity
DoxorubicinK5622.5DNA intercalation and apoptosis

Antimicrobial Activity

Compounds containing thiophene moieties have also been explored for their antimicrobial properties . Preliminary data suggest that this compound may exhibit activity against certain bacterial strains. The presence of halogen substituents like bromine is known to enhance the reactivity and potentially the antimicrobial efficacy of such compounds.

The biological activity of this compound likely involves interaction with specific molecular targets within cells. This interaction can modulate various signaling pathways associated with cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit key kinases involved in cancer progression .

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating various thiophene derivatives, this compound was found to significantly inhibit cell growth in K562 cells at concentrations as low as 10 µM. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
  • Antimicrobial Testing : A series of tests against Staphylococcus aureus and E. coli revealed that thiophene derivatives exhibited varying degrees of inhibition, suggesting potential for further development as antimicrobial agents.

Properties

Molecular Formula

C9H11BrS

Molecular Weight

231.15 g/mol

IUPAC Name

3-[[1-(bromomethyl)cyclopropyl]methyl]thiophene

InChI

InChI=1S/C9H11BrS/c10-7-9(2-3-9)5-8-1-4-11-6-8/h1,4,6H,2-3,5,7H2

InChI Key

LEAAMRQMFJCBJF-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CSC=C2)CBr

Origin of Product

United States

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